REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[CH:6][C:5]([NH:8][C:9](=[O:20])[C:10]2[CH:15]=[C:14]([N+:16]([O-])=O)[CH:13]=[CH:12][C:11]=2[CH3:19])=[CH:4][N:3]=1.CCOC(C)=O>[Pd].CO>[NH2:16][C:14]1[CH:13]=[CH:12][C:11]([CH3:19])=[C:10]([CH:15]=1)[C:9]([NH:8][C:5]1[CH:6]=[N:7][C:2]([NH2:1])=[N:3][CH:4]=1)=[O:20]
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=N1)NC(C1=C(C=CC(=C1)[N+](=O)[O-])C)=O
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
150 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
to stir under an H2 balloon
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A round bottom flask equipped with a stir bar
|
Type
|
CUSTOM
|
Details
|
The mixture was purged with H2 (3× evacuation and back-fill cycles)
|
Type
|
CUSTOM
|
Details
|
was completely consumed
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
washing with MeOH and CH2Cl2
|
Type
|
CUSTOM
|
Details
|
Recrystallization from MeOH/CH2Cl2
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC(=C(C(=O)NC=2C=NC(=NC2)N)C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |